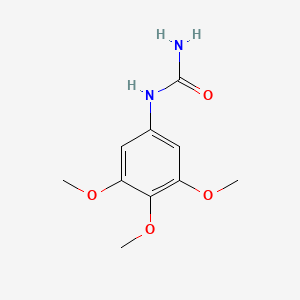

3,4,5-Trimethoxyphenyl urea

Description

Significance of the Urea (B33335) Moiety in Organic and Medicinal Chemistry Research

In drug design, the urea scaffold is considered a "privileged structure," meaning it is a molecular framework that is frequently found in biologically active compounds. rsc.orgfrontiersin.org Researchers often incorporate the urea group to enhance the potency and selectivity of a drug candidate, as well as to fine-tune its pharmacokinetic properties. nih.gov The versatility of the urea moiety allows it to be used in various applications, including as a linker in antibody-drug conjugates and as a building block in combinatorial chemistry. nih.gov The study of urea derivatives has led to the development of numerous clinically approved therapies for a variety of diseases. nih.gov

The Role of the 3,4,5-Trimethoxyphenyl Group in Structurally Diverse Compounds

The 3,4,5-trimethoxyphenyl group is another key player in the design of biologically active molecules. This moiety is a common feature in many natural and synthetic compounds that exhibit a range of pharmacological effects. mdpi.comnih.gov The three methoxy (B1213986) groups on the phenyl ring are electron-donating, which can influence the electronic properties of the entire molecule, enhancing its stability and modulating its biological activity. mdpi.com

This functional group is particularly well-known for its association with anticancer and anti-inflammatory properties. For instance, it is a crucial component of many compounds that act as microtubule-destabilizing agents, a mechanism often exploited in cancer chemotherapy. nih.govnih.gov The 3,4,5-trimethoxyphenyl group's ability to participate in various molecular interactions makes it a valuable pharmacophore in the development of new therapeutic agents. Research has shown that this group is often critical for the bioactivity of the compounds in which it is found.

Overview of Research Trajectories for 3,4,5-Trimethoxyphenyl Urea and its Analogues

The convergence of the urea moiety and the 3,4,5-trimethoxyphenyl group in a single molecule has created a rich field of research. Scientists have synthesized and evaluated a wide range of this compound analogues for various biological activities. researchgate.netmdpi.com

One major research focus has been the development of novel anticancer agents. researchgate.netmdpi.com For example, researchers have synthesized derivatives of 1,4-dimethylcarbazole containing an N-(3,4,5-trimethoxyphenyl)ureido group and found that some of these compounds exhibit potent antiproliferative activity against certain cancer cell lines, potentially through the inhibition of tubulin polymerization. researchgate.net Other studies have explored the synthesis of new 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, with some analogues showing significant antiproliferative activity against a panel of human cancer cell lines. mdpi.com

The structural variations in these analogues often involve modifications to the part of the molecule that is not the this compound core. These modifications are designed to explore structure-activity relationships and to optimize the biological effects of the compounds. mdpi.com The ongoing research in this area highlights the potential of the this compound scaffold as a foundation for the discovery of new and effective therapeutic agents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O4 |

|---|---|

Molecular Weight |

226.23 g/mol |

IUPAC Name |

(3,4,5-trimethoxyphenyl)urea |

InChI |

InChI=1S/C10H14N2O4/c1-14-7-4-6(12-10(11)13)5-8(15-2)9(7)16-3/h4-5H,1-3H3,(H3,11,12,13) |

InChI Key |

QOQYLBCFHCBREM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)N |

Origin of Product |

United States |

Comprehensive Spectroscopic and Crystallographic Characterization of 3,4,5 Trimethoxyphenyl Urea Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, the precise structure of 3,4,5-Trimethoxyphenyl urea (B33335) can be determined.

Proton NMR (¹H-NMR) Analysis

The ¹H-NMR spectrum of 3,4,5-Trimethoxyphenyl urea is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the urea N-H protons.

Aromatic Protons: The 3,4,5-trimethoxyphenyl ring contains two chemically equivalent aromatic protons. Due to the symmetrical substitution pattern, these protons are expected to appear as a singlet in the aromatic region of the spectrum, typically between δ 6.0 and 7.5 ppm. The electron-donating nature of the three methoxy groups would likely shield these protons, shifting their signal upfield compared to unsubstituted benzene (B151609).

Methoxy Protons: The molecule possesses three methoxy groups. The two methoxy groups at the 3 and 5 positions are chemically equivalent, while the methoxy group at the 4 position is in a different chemical environment. Therefore, two distinct singlets are anticipated for the methoxy protons. The six protons of the equivalent methoxy groups at C3 and C5 would produce a single, more intense signal, while the three protons of the C4-methoxy group would give a separate singlet. These signals are typically observed in the range of δ 3.5-4.0 ppm.

Urea N-H Protons: The urea moiety has two N-H protons. These protons are expected to appear as a broad singlet in the spectrum. The chemical shift of N-H protons can be highly variable and is influenced by factors such as solvent, concentration, and temperature, but they generally resonate downfield, often between δ 5.0 and 9.0 ppm.

Interactive Data Table: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H | 6.5 - 7.0 | s (singlet) | 2H |

| Methoxy H (C3, C5) | 3.7 - 3.9 | s (singlet) | 6H |

| Methoxy H (C4) | 3.6 - 3.8 | s (singlet) | 3H |

| Urea N-H | 5.0 - 9.0 | br s (broad singlet) | 2H |

Carbon-13 NMR (¹³C-NMR) Analysis

The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, and the methoxy carbons.

Carbonyl Carbon: The carbonyl carbon of the urea group is characteristically deshielded and is expected to appear at the downfield end of the spectrum, typically in the range of δ 150-160 ppm.

Aromatic Carbons: The 3,4,5-trimethoxyphenyl ring has four distinct types of carbon atoms. The carbon atom attached to the urea nitrogen (C1) will be downfield due to the electron-withdrawing effect of the urea moiety. The two equivalent carbons at C2 and C6 will show a single signal. The two equivalent carbons bearing methoxy groups at C3 and C5 will also give a single signal, as will the carbon at C4. The chemical shifts of these aromatic carbons are influenced by the substitution pattern and are expected to appear between δ 90 and 160 ppm.

Methoxy Carbons: Similar to the proton NMR, two distinct signals are expected for the methoxy carbons. The carbons of the equivalent methoxy groups at C3 and C5 will produce one signal, while the carbon of the C4-methoxy group will give another. These signals typically appear in the range of δ 55-65 ppm.

Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 150 - 160 |

| Aromatic C1 | 130 - 140 |

| Aromatic C2, C6 | 90 - 100 |

| Aromatic C3, C5 | 150 - 155 |

| Aromatic C4 | 135 - 145 |

| Methoxy C (C3, C5) | 55 - 60 |

| Methoxy C (C4) | 60 - 65 |

Two-Dimensional NMR Techniques (e.g., HMQC, COSY, HSQC)

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the proton and carbon signals and for elucidating the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. In this compound, COSY is not expected to show many correlations as most proton signals are predicted to be singlets.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments establish correlations between protons and their directly attached carbons. HSQC/HMQC would be crucial for definitively assigning the aromatic proton singlet to its corresponding carbon signal and for correlating the methoxy proton signals to their respective carbon signals.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of the N-H, C=O, C-N, and C-O bonds, as well as aromatic C-H and C=C vibrations.

N-H Stretching: The urea group's N-H stretching vibrations are expected to appear as one or two bands in the region of 3200-3500 cm⁻¹. The exact position and shape of these bands can be influenced by hydrogen bonding.

C=O Stretching (Amide I band): A strong absorption band corresponding to the C=O stretching vibration of the urea is expected in the range of 1630-1680 cm⁻¹. This is often referred to as the Amide I band.

N-H Bending and C-N Stretching (Amide II band): A band in the region of 1550-1620 cm⁻¹, known as the Amide II band, arises from a combination of N-H bending and C-N stretching vibrations.

C-O Stretching: The aromatic ether linkages (Ar-O-CH₃) will give rise to strong, characteristic C-O stretching bands. Asymmetric stretching is typically observed around 1200-1275 cm⁻¹, while symmetric stretching appears around 1000-1075 cm⁻¹.

Aromatic Vibrations: The presence of the benzene ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Urea) | Stretching | 3200 - 3500 | Medium-Strong |

| C=O (Urea) | Stretching (Amide I) | 1630 - 1680 | Strong |

| N-H/C-N (Urea) | Bending/Stretching (Amide II) | 1550 - 1620 | Medium-Strong |

| Ar-O-C | Asymmetric Stretching | 1200 - 1275 | Strong |

| Ar-O-C | Symmetric Stretching | 1000 - 1075 | Strong |

| Aromatic C-H | Stretching | > 3000 | Medium-Weak |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Weak |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.

Aromatic Ring Vibrations: The symmetric "breathing" vibration of the benzene ring is often a strong and sharp band in the Raman spectrum, typically appearing around 1000 cm⁻¹. Other C=C stretching vibrations of the aromatic ring will also be visible.

C-N Stretching: The C-N stretching vibrations of the urea moiety may also be observed in the Raman spectrum.

Symmetric Methoxy Vibrations: The symmetric stretching vibrations of the methoxy groups could also give rise to signals in the Raman spectrum.

Due to the lack of specific experimental Raman data for this compound, a detailed prediction of the Raman spectrum is challenging. However, it would be expected to provide complementary information to the FT-IR spectrum, particularly for the symmetric vibrations of the aromatic ring and the carbon skeleton.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound derivatives, it provides crucial information for confirming the molecular weight and elucidating the structure through analysis of fragmentation patterns.

Under electron ionization (EI), urea derivatives typically undergo characteristic fragmentation. The molecular ion peak (M+) is often observed, confirming the molecular weight. The fragmentation of ureas is generally characterized by the cleavage of the C-N bonds. Common fragmentation pathways for N,N'-disubstituted ureas involve fission to form ions corresponding to the respective isocyanates and amines from which they were synthesized. For a this compound derivative, this would likely involve cleavage to produce fragments representing the 3,4,5-trimethoxyphenyl isocyanate ion or the corresponding aminophenyl radical cation.

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 339.22783 |

| [M+Na]⁺ | 361.20977 |

| [M+K]⁺ | 377.18371 |

| [M+NH₄]⁺ | 356.25437 |

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 407.18128 |

| [M+Na]⁺ | 429.16322 |

| [M+K]⁺ | 445.13716 |

| [M+NH₄]⁺ | 424.20782 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in a crystal lattice.

Single-crystal X-ray diffraction allows for the precise determination of the molecular structure. For derivatives of this compound, this analysis reveals the planarity of the aromatic rings and the geometry of the urea or thiourea (B124793) moiety.

A study on the closely related compound, 1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea, provides detailed crystallographic data. The compound crystallizes in the monoclinic space group P21/c. nih.gov The 3,4,5-trimethoxyphenyl group is nearly planar. nih.gov The dihedral angle between the hydroxyphenyl ring and the plane of the thiourea group is 54.53 (8)°. nih.gov The hydrogen atoms of the NH groups of the thiourea are in an anti conformation to each other. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₈N₂O₄S |

| Molecular Weight | 334.38 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.5705 (5) |

| b (Å) | 12.8195 (7) |

| c (Å) | 12.4157 (7) |

| β (°) | 99.434 (3) |

| Volume (ų) | 1659.68 (15) |

| Z | 4 |

The packing of molecules in a crystal is governed by a variety of intermolecular interactions. For urea derivatives, hydrogen bonding is a dominant force in directing the supramolecular architecture. The urea moiety contains both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (C=O group), leading to the formation of robust and predictable hydrogen-bonding networks.

In the crystal structure of 1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea, intermolecular N—H···S, N—H···O, and O—H···S hydrogen bonds are observed. nih.gov These interactions link the molecules together, forming a complex three-dimensional network. nih.gov Similarly, in 1-(2-Fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea, molecules are connected by intermolecular N—H⋯S hydrogen bonds, which form centrosymmetric dimers. researchgate.net The ability of the urea group to form these strong hydrogen bond synthons, such as the well-known α-network or "urea tape," is a key feature in the crystal engineering of these compounds. researchgate.net

Other Advanced Spectroscopic Techniques

Beyond mass spectrometry and X-ray crystallography, other spectroscopic methods provide deeper insights into the electronic properties of this compound derivatives and their potential to form more complex structures like metal complexes.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as transition metal ions. While urea itself is diamagnetic, it can act as a ligand, coordinating with paramagnetic metal ions. The resulting metal complexes can be studied by EPR to probe the coordination environment of the metal center.

For instance, if this compound were to form a complex with a Cu(II) ion (a d⁹ system with one unpaired electron), EPR spectroscopy would provide valuable information. The EPR spectrum of a Cu(II) complex is characterized by g-tensor and hyperfine coupling constants (A-tensor) mdpi.comethz.ch. The values of these parameters are sensitive to the geometry of the complex (e.g., octahedral, tetrahedral, or square planar) and the nature of the coordinating atoms. mdpi.comnih.gov An axially symmetric spectrum with g|| > g⊥ > 2.0023 is typically indicative of a d(x²-y²) ground state, which is characteristic of octahedral or square planar geometries. ethz.ch The specific g and A values would reflect the coordination of the urea's oxygen atom to the copper center.

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For organic molecules like this compound, the principal electronic transitions observed are typically π → π* and n → π* transitions. youtube.comlibretexts.org

The 3,4,5-trimethoxyphenyl group contains a conjugated π-system within the benzene ring. This system is responsible for strong π → π* transitions, usually occurring in the UV region. libretexts.org Additionally, the oxygen atoms of the methoxy groups and the urea carbonyl group possess non-bonding electrons (n-electrons). These can be excited to an anti-bonding π* orbital, resulting in an n → π* transition. youtube.comlibretexts.org These n → π* transitions are generally weaker in intensity and occur at longer wavelengths compared to π → π* transitions. libretexts.org A UV-Vis spectrum of 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea showed strong absorptions at 252 nm and 305 nm, which are within the expected range for substituted benzenes. mdpi.com

The position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of other functional groups on the molecule. This technique is therefore useful for confirming the presence of the aromatic system and the urea carbonyl group.

Theoretical and Computational Chemistry Studies of 3,4,5 Trimethoxyphenyl Urea Scaffolds

Quantum Chemical Calculations

Quantum chemical calculations provide a powerful lens through which the fundamental electronic properties of a molecule can be investigated. For 3,4,5-trimethoxyphenyl urea (B33335), these methods offer deep insights into its stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It has been successfully applied to derivatives containing the 3,4,5-trimethoxyphenyl moiety to understand their structural and electronic properties. researchgate.netbohrium.com For instance, in a study on (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, DFT calculations at the B3LYP/6-31G(d,p) level of theory were used to optimize the molecular geometry and analyze the vibrational spectra. researchgate.net Such studies establish the foundation for understanding the electronic landscape of the molecule, including the distribution of electron density and the nature of the chemical bonds. The optimized geometry reveals the most stable conformation of the molecule, which is essential for all subsequent computational analyses.

Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's excitability and its ability to participate in chemical reactions. A smaller HOMO-LUMO gap suggests higher reactivity.

For compounds containing the 3,4,5-trimethoxyphenyl group, the HOMO is often localized on the electron-rich trimethoxyphenyl ring, while the LUMO can be distributed across other parts of the molecule, depending on the substituents. researchgate.net This distribution dictates the regions of the molecule that are likely to act as electron donors and acceptors, respectively. For example, in a related chalcone (B49325) derivative, the HOMO and LUMO analysis was instrumental in determining the charge transfer characteristics within the molecule. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Related Parameters for a 3,4,5-Trimethoxyphenyl-containing Compound

| Parameter | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.3 |

Note: The data in this table is illustrative and based on typical values found for similar aromatic urea compounds in the literature. Actual values for 3,4,5-Trimethoxyphenyl urea would require specific calculations.

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rasayanjournal.co.in The MEP map displays regions of negative potential (in red and yellow), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.

For a molecule like this compound, the MEP map would be expected to show negative potential around the oxygen atoms of the methoxy (B1213986) groups and the carbonyl group of the urea moiety, indicating these are sites for electrophilic interaction. Conversely, the hydrogen atoms of the urea's amine groups would exhibit a positive potential, making them likely sites for nucleophilic interaction. Studies on related molecules confirm that the negative potential is often localized over electronegative atoms. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which corresponds to stabilizing hyperconjugative interactions. These interactions are crucial for understanding the molecule's stability and the nature of its intramolecular bonding.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

Prediction of Binding Modes and Affinities in Biological Macromolecules

Molecular docking simulations can predict the binding mode and estimate the binding affinity of this compound within the active site of a target protein. These simulations are crucial for identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-protein complex.

Table 2: Predicted Binding Interactions of a Hypothetical this compound Derivative with a Kinase Active Site

| Interacting Residue | Interaction Type | Distance (Å) |

| Asp145 | Hydrogen Bond | 2.1 |

| Lys72 | Hydrogen Bond | 2.5 |

| Val55 | Hydrophobic | 3.8 |

| Leu128 | Hydrophobic | 4.1 |

Note: This table presents hypothetical data to illustrate the type of information obtained from molecular docking studies. The specific residues and distances would vary depending on the target protein.

Analysis of Key Interacting Residues in Binding Pockets

Molecular docking studies are instrumental in predicting the binding orientation of the this compound scaffold within the active site of a target protein and identifying the key amino acid residues that stabilize the complex. The urea moiety itself is a potent hydrogen-bonding unit, while the trimethoxyphenyl ring engages in various non-bonded interactions.

In the context of specific targets, derivatives containing the 3,4,5-trimethoxyphenyl moiety have been shown to bind effectively to the colchicine (B1669291) binding site of tubulin. nih.govresearchgate.net This binding is crucial for their mechanism of action, which often involves the inhibition of tubulin polymerization. nih.govsemanticscholar.org Docking studies of related compounds into the epidermal growth factor receptor (EGFR) kinase domain have also been performed to elucidate binding modes. researchgate.net While specific residue interactions can vary significantly between different protein targets, a general pattern of interactions for the this compound scaffold can be inferred from computational studies on analogous structures.

Table 1: Common Interacting Residues and Interaction Types for Phenyl Urea Scaffolds

| Interaction Type | Key Moiety | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Urea (C=O, N-H) | Thr, Arg, Cys, Lys researchgate.net |

| π-π Stacking | Phenyl Rings | Phe, Trp, Tyr nih.gov |

| Cation-π Interaction | Phenyl Rings | Lys, Arg mdpi.comweizmann.ac.il |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Key parameters monitored during MD simulations include the Root Mean Square Deviation (RMSD) and the Radius of Gyration (Rg). A stable RMSD value over the simulation time suggests that the ligand has found a stable binding pose and the protein structure is not significantly perturbed. nih.gov The Radius of Gyration provides insight into the compactness of the complex.

For example, in a 100-nanosecond MD simulation of a related 1,3-diphenylurea (B7728601) derivative, the stability of the ligand-protein complex was confirmed by monitoring these system parameters. nih.gov The analysis showed that the ligand remained securely attached within the receptor's active site throughout the simulation. nih.gov Similar simulations for a this compound complex would be expected to show the trimethoxyphenyl moiety settling into a hydrophobic pocket, with the urea group maintaining key hydrogen bonds with polar residues at the interface. These simulations are crucial for validating docking poses and ensuring that the designed inhibitor forms a stable and lasting interaction with its target.

Structure-Based Design Principles for this compound Analogues

Structure-based drug design leverages the three-dimensional structural information of the target protein to create more effective inhibitors. For the this compound scaffold, several design principles have emerged from computational and synthetic studies. A common pharmacophore model for these compounds includes the 3,4,5-trimethoxyphenyl (TMP) moiety connected via a linker to another substituted ring system. nih.gov The TMP group is often considered a primary tubulin-binding element. nih.gov

One key design principle involves the modification of the second aromatic ring . By introducing various substituents onto the second phenyl ring, researchers can explore unoccupied spaces within the binding pocket to form additional favorable interactions, thereby increasing binding affinity and selectivity. semanticscholar.org Studies on pyrrolizine derivatives bearing the 3,4,5-trimethoxyphenyl group showed that different substitutions on the other phenyl ring led to significant variations in cytotoxic activity. nih.gov

Another strategy is bioisosteric replacement or scaffold hopping . This involves replacing a part of the molecule with another functional group that has similar physical or chemical properties, with the goal of improving potency or other pharmacological properties. For instance, research has been conducted on converting the trimethoxyphenyl ring of a related compound into an N-phenyl-N′-(2-chloroethyl)urea moiety to generate novel analogues. acs.org

Finally, the linker connecting the two aromatic systems is a critical point for modification. The length, rigidity, and chemical nature of the linker—in this case, the urea group—are essential for correctly positioning the two ring systems within the binding site to maximize interactions with key residues. nih.gov

Table 3: Structure-Based Design Strategies for this compound Analogues

| Design Principle | Modification Strategy | Rationale / Intended Outcome |

|---|---|---|

| Second Ring Substitution | Add, remove, or change substituents on the second phenyl ring. | Explore new interactions within the binding pocket; enhance binding affinity and selectivity. semanticscholar.org |

| Scaffold Hopping | Replace the trimethoxyphenyl ring or the urea linker with different chemical groups. | Improve potency, stability, or other drug-like properties while retaining key binding interactions. acs.org |

Chemical Reactivity and Derivatization Strategies for 3,4,5 Trimethoxyphenyl Urea

Exploration of Functional Group Transformations

Functional group transformations on 3,4,5-trimethoxyphenyl urea (B33335) can be approached by considering the reactivity of the methoxy (B1213986) groups on the phenyl ring and the N-H bonds of the urea moiety.

Transformations of the Methoxy Groups:

The three methoxy groups on the phenyl ring are generally stable. However, under harsh acidic conditions, such as with strong acids like HBr or BBr₃, demethylation can occur to yield the corresponding phenol (B47542) derivatives. This transformation can be challenging to control selectively to obtain mono- or di-demethylated products. The electron-donating nature of the methoxy groups makes the aromatic ring susceptible to electrophilic substitution, although the urea group's directing effects must also be considered.

Transformations involving the Urea N-H Bonds:

The protons on the nitrogen atoms of the urea group can be abstracted by a strong base, rendering the nitrogen atoms nucleophilic. This allows for a variety of substitution reactions at the nitrogen atoms, which is a common strategy for the derivatization of ureas.

Reactivity of the Urea Moiety

The urea moiety is the most reactive site for the derivatization of 3,4,5-trimethoxyphenyl urea. The nitrogen atoms can act as nucleophiles, and the carbonyl group can participate in condensation reactions.

N-Alkylation and N-Arylation:

The nitrogen atoms of the urea can be alkylated or arylated to form N-substituted derivatives. N-alkylation can be achieved by treating the urea with an alkyl halide in the presence of a base. The choice of base and reaction conditions can influence the degree of alkylation (mono- vs. di-alkylation).

N-Acylation:

Acylation of the urea nitrogen atoms can be accomplished using acylating agents such as acyl chlorides or anhydrides. This reaction typically requires a base to neutralize the HCl or carboxylic acid byproduct. N-acylation introduces a carbonyl group, which can further be used for other transformations.

Condensation Reactions:

The urea moiety can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form cyclic derivatives. For example, reaction with a 1,3-dicarbonyl compound can lead to the formation of pyrimidine-based heterocyclic systems. These reactions are often catalyzed by an acid or a base.

Table 1: Derivatization Reactions of the Urea Moiety

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) | N-Alkyl-N'-(3,4,5-trimethoxyphenyl)urea |

| N-Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine (B92270), Et₃N), Solvent (e.g., DCM, THF) | N-Acyl-N'-(3,4,5-trimethoxyphenyl)urea |

| Condensation | Aldehyde or Ketone, Acid or Base catalyst, Heat | Heterocyclic derivatives |

Influence of the Trimethoxyphenyl Group on Chemical Transformations

The 3,4,5-trimethoxyphenyl group exerts a significant electronic and steric influence on the reactivity of the urea moiety.

Electronic Effects:

The three methoxy groups are strong electron-donating groups due to the resonance effect, which increases the electron density on the phenyl ring. This enhanced electron density makes the aromatic ring more susceptible to electrophilic attack. However, the urea group is a deactivating group for electrophilic aromatic substitution, and its directing effect would need to be considered in such reactions. The electron-donating nature of the trimethoxyphenyl group can also influence the acidity of the N-H protons of the urea, making them slightly less acidic compared to a urea substituted with an electron-withdrawing group.

Steric Effects:

The presence of three methoxy groups, particularly at the ortho positions (3 and 5), introduces steric hindrance around the point of attachment to the urea moiety. This steric bulk can influence the approach of reagents to the urea nitrogens and the aromatic ring. For instance, reactions at the urea nitrogen closer to the trimethoxyphenyl group might be slower compared to the terminal nitrogen. This steric hindrance can also play a role in the conformational preferences of the molecule, which can affect its reactivity and intermolecular interactions.

Mechanistic Investigations of Biological Interactions for 3,4,5 Trimethoxyphenyl Urea Analogues in Vitro and Pre Clinical Models

Structure-Activity Relationship (SAR) Studies

The biological effects of 3,4,5-trimethoxyphenyl urea (B33335) analogues are intricately linked to their chemical structures. SAR studies, which explore how modifications to a molecule's structure affect its biological activity, have been instrumental in optimizing the potency and selectivity of these compounds.

Impact of Substituent Modifications on Biological Effects

Systematic modifications of substituents on the 3,4,5-trimethoxyphenyl urea scaffold have revealed critical insights into their biological activities. For instance, in a series of pyrrolizine derivatives bearing a 3,4,5-trimethoxyphenyl moiety, benzamide (B126) derivatives demonstrated higher cytotoxicity against cancer cell lines than their corresponding Schiff bases. researchgate.netnih.gov Specifically, compounds with certain benzamide substitutions showed significant activity against a multidrug-resistant cancer cell line. researchgate.netnih.gov

The nature and position of substituents on the phenyl ring attached to the urea nitrogen also play a crucial role. Studies on urea-based inhibitors of glutamate (B1630785) carboxypeptidase II (GCPII) indicated a preference for a hydroxyl group at the 4-position of the phenyl ring for enhanced inhibitory potency. avcr.cz Furthermore, the presence of a bulky substituent at the 3-position, in conjunction with the 4-hydroxyl group, was found to slightly increase binding affinity. avcr.cz

In another study focusing on antitubercular activity, modifications on both the aryl and adamantyl sides of the urea moiety highlighted that bulky alkyl and aryl substitutions are favored for maximal activity. nih.gov This suggests that the size and nature of the substituents are key determinants of the biological effect.

Table 1: Impact of Substituent Modifications on Biological Activity

| Base Scaffold | Substituent Modification | Observed Biological Effect | Reference |

| Pyrrolizine with 3,4,5-trimethoxyphenyl moiety | Benzamide derivatives vs. Schiff bases | Benzamides showed higher cytotoxicity. researchgate.netnih.gov | researchgate.netnih.gov |

| Urea-based GCPII inhibitors | Hydroxyl group at 4-position of phenyl ring | Increased inhibitory potency. avcr.cz | avcr.cz |

| Urea-based GCPII inhibitors | Bulky substituent at 3-position with 4-OH | Slightly increased binding affinity. avcr.cz | avcr.cz |

| Arylurea derivatives | Bulky alkyl and aryl substitutions | Favored for maximal antitubercular activity. nih.gov | nih.gov |

Bioisosteric Replacements of the 3,4,5-Trimethoxyphenyl Group

Bioisosteric replacement, the substitution of a functional group with another that has similar physical and chemical properties, is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. In the context of this compound analogues, several studies have explored the replacement of the trimethoxyphenyl ring.

One approach involved replacing the trimethoxyphenyl moiety of combretastatin (B1194345) A-4 (a potent tubulin inhibitor) with an N-phenyl-N′-(2-chloroethyl)urea (CEU) pharmacophore. acs.org This led to the development of hybrid compounds with antiproliferative activity. acs.org Further cyclization of the 2-chloroethylurea (B1347274) portion into a 4,5-dihydrooxazol-2-amine derivative was found to enhance the cytocidal activity. acs.org

Another study investigated the replacement of the C-6 carbon atom of a tetrahydrothieno[b]pyridine nucleus with a nitrogen atom in a series of 2-amino-3-(3,4,5-trimethoxybenzoyl) derivatives. nih.gov This bioisosteric replacement aimed to explore the impact on the antimitotic activity of these compounds. nih.gov The concept of using heteroaromatic rings like pyridine (B92270), furan, and thiophene (B33073) as bioisosteric replacements for a benzene (B151609) ring is a widely used strategy in drug development. researchgate.net

The urea moiety itself can be considered a bioisostere of other functional groups. For example, in the development of ceramide analogs with cytotoxic activity, the amide group was replaced with a urea moiety, which in some cases led to comparable or even more potent cytotoxicity in certain cancer cell lines. nih.gov

Modulation of Enzyme Activity

This compound analogues have been shown to interact with and modulate the activity of various enzymes, contributing to their therapeutic effects.

Caspase Inhibition Studies

Caspases are a family of proteases that play a crucial role in apoptosis (programmed cell death). Some 3,4,5-trimethoxyphenyl derivatives have been investigated for their ability to inhibit caspases. For instance, a series of novel thiadiazole analogues derived from 3,4,5-trimethoxybenzylidene-hydrazinecarbothioamides were synthesized and evaluated as anti-apoptotic agents. mdpi.com Mechanistic studies revealed that these compounds, particularly the cyclized thiadiazoles, exhibited more potent and selective inhibition of caspase-3 and caspase-9 compared to their open-chain precursors. mdpi.com This suggests that the 3,4,5-trimethoxyphenyl scaffold can be incorporated into structures that effectively modulate the caspase cascade.

Kinase Inhibition Profiling

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. Several studies have profiled this compound analogues for their kinase inhibitory activity.

Novel pyrrolizine derivatives containing the 3,4,5-trimethoxyphenyl moiety were found to inhibit multiple oncogenic kinases. researchgate.netnih.govsemanticscholar.org These compounds displayed significant cytotoxicity against various cancer cell lines and were shown to induce cell cycle arrest and apoptosis. researchgate.netnih.govsemanticscholar.org

Furthermore, a 3,4,5-trimethoxyphenyl analogue of a pyrazolo[3,4-d]pyrimidine derivative demonstrated potent inhibitory activity against VEGFR-2 kinase, a key mediator of angiogenesis. nih.gov Its inhibitory activity was found to be stronger than the reference drug sunitinib. nih.gov Similarly, certain quinoline-appended thiazolidinone urea derivatives have shown excellent VEGFR-2 inhibitory activity. nih.gov

Table 2: Kinase Inhibition Profile of Selected 3,4,5-Trimethoxyphenyl Analogues

| Compound Class | Target Kinase(s) | Observed Effect | Reference |

| Pyrrolizine derivatives | Multiple oncogenic kinases | Inhibition of kinase activity, cytotoxicity. researchgate.netnih.govsemanticscholar.org | researchgate.netnih.govsemanticscholar.org |

| Pyrazolo[3,4-d]pyrimidine analogue | VEGFR-2 | Potent inhibition (IC50 = 13.18 nM). nih.gov | nih.gov |

| Quinoline-appended thiazolidinone urea | VEGFR-2 | Excellent inhibition (IC50 = 18.7 nM). nih.gov | nih.gov |

| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative | EGFRWT and EGFRT790M | High inhibitory activities (IC50 = 0.099 and 0.123 µM, respectively). nih.gov | nih.gov |

Glycosidase Inhibition

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Inhibitors of these enzymes have therapeutic applications in various conditions, including diabetes and viral infections.

Certain cyclic urea and carbamate (B1207046) derivatives, including a benzyl (B1604629) (3,4,5-trimethoxyphenyl)carbamate, have demonstrated significant in vitro inhibitory activity against α-glucosidase. tandfonline.com In fact, all the examined compounds in this particular study showed higher inhibitory activity than the standard antidiabetic drug acarbose, with the benzyl (3,4,5-trimethoxyphenyl)carbamate being the most potent. tandfonline.com

Another study on novel tetrahydrobenzo[b]thiophen-2-yl)urea derivatives also identified potent α-glucosidase inhibitors. sci-hub.box These findings highlight the potential of the this compound scaffold in the design of effective glycosidase inhibitors.

Interactions with Cytoskeletal Proteins (e.g., Tubulin Polymerization Inhibition)

The 3,4,5-trimethoxyphenyl moiety is a crucial pharmacophore found in numerous potent tubulin polymerization inhibitors. semanticscholar.orgtandfonline.com Analogues of this compound have been extensively investigated for their ability to interact with tubulin, a key protein in the formation of microtubules. Microtubules are essential for various cellular processes, including cell division, and their disruption can lead to cell cycle arrest and apoptosis. nih.gov

The mechanism of action for many of these compounds involves binding to the colchicine (B1669291) binding site on β-tubulin, which prevents the polymerization of tubulin into microtubules. tandfonline.comacs.org This disruption of microtubule dynamics ultimately inhibits cell proliferation.

Several studies have synthesized and evaluated various analogues for their tubulin polymerization inhibitory activity. For instance, a series of 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole derivatives were synthesized, with compound 17g demonstrating potent antiproliferative activities by inhibiting tubulin polymerization. researchgate.net Similarly, novel pyrrolizine derivatives bearing the 3,4,5-trimethoxyphenyl group, such as compounds 16a, 16b, and 16d , exhibited weak to moderate inhibition of tubulin polymerization. semanticscholar.orgresearchgate.netnih.gov

Furthermore, research on 3-aroyl-1-arylpyrrole (ARAP) derivatives highlighted that both the 1-phenyl ring and the 3-(3,4,5-trimethoxyphenyl)carbonyl moieties were essential for potent inhibition of tubulin polymerization. nih.gov Certain ARAP derivatives, like compounds 15, 24, 28, 33, and 34 , showed IC50 values for tubulin polymerization inhibition that were more potent than the well-known inhibitor colchicine. nih.gov Another study on 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles also identified compounds that act through the colchicine site of tubulin. acs.org

The following table summarizes the tubulin polymerization inhibitory activity of selected this compound analogues:

| Compound ID | Chemical Class | Tubulin Polymerization IC50 (µM) | Reference |

| 17g | 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole | Not explicitly stated, but inhibits polymerization | researchgate.net |

| 16a, 16b, 16d | Pyrrolizine derivatives | Weak to moderate inhibition | semanticscholar.orgresearchgate.netnih.gov |

| 15, 24, 28, 33, 34 | 3-aroyl-1-arylpyrrole (ARAP) | ≤ 1.0 | nih.gov |

| Colchicine | Natural Product | 3.2 | nih.gov |

| Combretastatin A-4 (CA-4) | Stilbenoid | 1.0 | nih.gov |

DNA Interaction Studies (e.g., Intercalation, Groove Binding)

While the primary mechanism for many 3,4,5-trimethoxyphenyl analogues is tubulin inhibition, some studies have explored their potential to interact with DNA. The 3,4,5-trimethoxyphenyl group, due to its electronic and steric properties, has been investigated for its ability to bind to the minor groove of DNA. rsc.org

A study focused on designing a tetrahydropyrimidine (B8763341) analogue, T30 , with a 3,4,5-trimethoxyphenyl side chain as a potential DNA intercalator and Topo-II inhibitor. rsc.org Molecular docking studies suggested that this side chain could fit well into the DNA minor groove, contributing to the stability of the DNA-ligand complex. rsc.org The methoxy (B1213986) groups can act as hydrogen bond acceptors, and the phenyl ring can engage in hydrophobic interactions within the groove. rsc.org In vitro binding studies with calf thymus DNA (ctDNA) using various spectroscopic techniques confirmed the interaction of compound T30 . rsc.org

Another study investigated Ni(II), Cu(II), and Zn(II) complexes of a Schiff base derived from 3,4,5-trimethoxybenzohydrazide. researchgate.net Docking studies with these metal complexes suggested a groove binding mode of interaction with DNA, and they demonstrated significant cleavage of plasmid pBR322 DNA. researchgate.net

However, it is important to note that not all 3,4,5-trimethoxyphenyl derivatives exhibit significant DNA interaction. For many analogues, the primary mode of action remains the disruption of microtubule dynamics.

Cellular Response Mechanisms (In Vitro)

Cell Cycle Progression Analysis (e.g., G2/M Arrest)

A common cellular response to treatment with this compound analogues is the arrest of the cell cycle, predominantly in the G2/M phase. This is a direct consequence of the disruption of microtubule formation, which is critical for the assembly of the mitotic spindle during cell division.

Numerous studies have demonstrated this effect across various cancer cell lines. For example, compound 17g , a 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole derivative, was shown to induce G2/M phase arrest in A549 lung cancer cells. researchgate.net Similarly, novel pyrrolizine derivatives 16a, 16b, and 16d induced G2/M cell cycle arrest in MCF-7 breast cancer cells. semanticscholar.orgresearchgate.netnih.gov

Research on 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles also found that treated cells were arrested in the G2/M phase of the cell cycle. acs.org Furthermore, certain thieno[2,3-d]pyrimidine (B153573) derivatives containing the 3,4,5-trimethoxyphenyl moiety induced a significant increase in the percentage of cells in the G2/M phase in both HCT116 and MCF7 cell lines. jst.go.jp A 1,3-diphenylurea (B7728601) appended aryl pyridine derivative, APPU2n , also caused a significant increase in the cell population at the G2/M phase in MCF-7 cells. nih.gov

The following table provides examples of 3,4,5-trimethoxyphenyl analogues and their effect on cell cycle progression:

| Compound/Analogue Class | Cell Line(s) | Observed Effect | Reference |

| 17g | A549 | G2/M Arrest | researchgate.net |

| 16a, 16b, 16d | MCF-7 | G2/M Arrest | semanticscholar.orgresearchgate.netnih.gov |

| 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles | Various cancer cells | G2/M Arrest | acs.org |

| Thieno[2,3-d]pyrimidines | HCT116, MCF7 | G2/M Arrest | jst.go.jp |

| APPU2n | MCF-7 | G2/M Arrest | nih.gov |

Apoptosis Induction Pathways

The cell cycle arrest induced by this compound analogues often leads to the initiation of apoptosis, or programmed cell death. This process can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.

The intrinsic pathway is often characterized by the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. For instance, one study found that a synthetic phenoxypyrimidine urea derivative, AKF-D52 , induced apoptosis by reducing the mitochondrial membrane potential and regulating the expression of Bcl-2 family proteins. researchgate.net Another compound, APPU2n , was shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to apoptosis via an intrinsic mechanism. nih.gov This compound also upregulated p53 and caspases-3 and -9. nih.gov

The extrinsic pathway can be activated by the upregulation of death receptors. The same study on AKF-D52 showed that it also activates the extrinsic pathway through the increased expression of death receptor 3 and Fas. researchgate.net Some studies have also pointed to the involvement of the tumor necrosis factor (TNF) pathway in apoptosis induced by cellular stress. elifesciences.org

Furthermore, apoptosis induction by these compounds is often mediated by the activation of caspases, a family of proteases that execute the apoptotic process. For example, a hybrid compound, TMS-TMF-4f , was found to induce apoptosis in human cervical cancer cells through caspase activation. researchgate.net

Selectivity Profiling against Non-Targeted Cell Lines

An important aspect of developing anticancer agents is their selectivity towards cancer cells over normal, non-cancerous cells. Several studies on this compound analogues have included evaluations against non-targeted cell lines to assess their potential for selective cytotoxicity.

In a study of novel pyrrolizine derivatives, compounds 16a, 16b, and 16d were found to be less cytotoxic against the normal human lung fibroblast cell line MRC-5 compared to the cancer cell lines tested. semanticscholar.orgresearchgate.netnih.gov This suggests a degree of selectivity for these compounds.

Another study on a 3',4',5'-trimethoxy flavonoid benzimidazole (B57391) derivative, P5H , found it to be more cytotoxic against human colorectal cancer cell lines (HCT-116 and HT-29) compared to the normal human colon cell line (CCD-112 CoN). researchgate.net

However, not all analogues exhibit favorable selectivity. It is a critical parameter that needs to be carefully evaluated during the drug development process to minimize potential side effects. The data from these studies are crucial for identifying lead compounds with a promising therapeutic window.

The following table summarizes the selectivity profile of selected analogues:

Applications in Chemical Science and Materials Research

Role as Synthetic Intermediates in Organic Synthesis

The 3,4,5-trimethoxyphenyl motif is a key structural element in a variety of biologically active compounds, and urea (B33335) derivatives containing this group serve as crucial synthetic intermediates. The synthesis of more complex molecules often involves the reaction of precursors like 3,4,5-trimethoxyphenyl isothiocyanate or 3,4,5-trimethoxyaniline (B125895) to form a urea or thiourea (B124793) linkage, which is then elaborated upon. mdpi.combohrium.com

Research has demonstrated the synthesis of diverse heterocyclic systems using this building block. For example, a series of 3,4,5-trimethoxyphenyl thiazole (B1198619) pyrimidines with antiproliferative activity were synthesized starting from a related trimethoxyphenyl precursor. nih.gov The synthesis involved creating a thiazole ring and subsequently coupling it with a pyrimidine (B1678525) moiety. nih.gov Similarly, other research has focused on synthesizing 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives incorporating a 3,4,5-trimethoxyphenoxy group, which have shown potential as antiproliferative agents. mdpi.com These examples underscore the role of the trimethoxyphenyl urea scaffold as a versatile platform for accessing complex molecular architectures in medicinal chemistry and drug discovery. nih.gov The ease of synthesizing both symmetrical and unsymmetrical urea derivatives makes them valuable intermediates. rsc.org

Inclusion in Polymer and Resin Formulations (General Class of Ureas)

Urea is a fundamental component in the production of synthetic resins, most notably urea-formaldehyde (UF) resins. vgschemicals.com.autaminkalatak.com These thermosetting polymers are widely used as adhesives, binders, and molding compounds due to their high strength, rigidity, and cost-effectiveness. taminkalatak.comsinooan.com

The role of urea in these formulations is multifaceted:

Reactivity Modifier: Urea can act as a catalyst in polymerization reactions, allowing manufacturers to control curing times and optimize the properties of the final product. sinooan.com

Cross-Linking Agent: During the curing process, urea facilitates the formation of a dense cross-linked network of polymer chains. sinooan.com This cross-linking is crucial for imparting mechanical strength, durability, and heat resistance to the resin. vgschemicals.com.auasianpolymers.in

Stabilizer: The ability of the urea molecule to form hydrogen bonds helps to stabilize the resin matrix, which can influence properties like viscosity, adhesion, and thermal stability. sinooan.com

Urea-formaldehyde resins are integral to numerous industries, particularly in the manufacturing of wood products such as plywood, particleboard, and medium-density fiberboard (MDF). taminkalatak.comasianpolymers.in They are also used in molding compounds for electrical components, surface coatings, and textile finishes to impart properties like wrinkle resistance. vgschemicals.com.auasianpolymers.in

| Application Area | Specific Use | Key Benefit | Reference |

|---|---|---|---|

| Wood Products | Adhesives for plywood, particleboard, MDF | Strong bonding, fast curing, low cost | taminkalatak.comasianpolymers.ineuroplas.com.vn |

| Molding Compounds | Electrical switches, kitchen utensils, automotive parts | High tensile strength, heat resistance, durability | vgschemicals.com.auasianpolymers.in |

| Coatings | Surface finishes for wood, metal, and paper | Protection against moisture, chemicals, and abrasion | sinooan.comasianpolymers.ineuroplas.com.vn |

| Textiles | Finishing agent for fabrics | Wrinkle resistance, crease recovery | asianpolymers.in |

| Insulation | Thermal insulation materials | Heat resistance, good insulating properties | taminkalatak.comasianpolymers.in |

Development of Receptors for Anion Extraction

The field of supramolecular chemistry has seen the extensive development of synthetic receptors for the recognition and extraction of anions, a task of significant importance in biological and environmental processes. acs.orgnih.gov Urea-based molecules are particularly effective in this role due to their directional hydrogen-bonding capabilities. rsc.orgacs.org

The two polarized N-H groups of the urea moiety are perfectly positioned to act as hydrogen bond donors. rsc.org They can form a bidentate (two-point) interaction, chelating a spherical anion like a halide, or donating two parallel hydrogen bonds to the oxygen atoms of an oxoanion, such as a carboxylate or phosphate. rsc.orgacs.org This interaction is the fundamental principle behind the use of ureas as anion receptors. nih.govresearchgate.net

The design of these receptors has evolved to create more complex and selective hosts:

Acyclic Receptors: Simple, flexible structures can be designed to form a cleft that binds a single anion. acs.orgnih.gov

Dipodal and Tripodal Receptors: Linking two or three urea units together creates pre-organized cavities that offer enhanced binding affinity and selectivity for specific anions. acs.orgnih.gov Tripodal receptors, for instance, can provide a well-defined cavity for a single anion, leading to the formation of a stable 1:1 complex. nih.gov

Chromogenic Receptors: By incorporating chromophores into the receptor's structure, the binding event can be signaled by a change in color, allowing for the naked-eye detection of certain anions like fluoride (B91410) or acetate (B1210297). acs.orgresearchgate.net

Ion-Pair Receptors: Some designs integrate a cation-binding site, such as a polyether bridge, along with the urea groups. These tritopic receptors are capable of recognizing and binding an entire ion-pair (e.g., an alkali metal acetate salt) through a cooperative mechanism. nih.gov

| Receptor Design | Key Structural Feature | Binding Mode | Target Anions | Reference |

|---|---|---|---|---|

| Simple Acyclic | Single urea unit | Forms a cleft for a single anion | Halides, Oxoanions | acs.orgnih.gov |

| Dipodal (m-xylyl linker) | Two urea units with a rigid linker | Forms a pocket for a single anion (1:1 complex) | Various | acs.orgnih.gov |

| Dipodal (p-xylyl linker) | Two urea units with a linear linker | Can form both 1:1 and 1:2 complexes | Various | acs.orgnih.gov |

| Tripodal | Three urea units on a central scaffold | Pre-organized cavity for a single anion (1:1 complex) | Various | nih.govresearchgate.net |

| Tritopic Ion-Pair | Urea groups plus a cation binding site (e.g., polyether) | Simultaneous binding of cation and anion | Alkali metal acetates | nih.gov |

Emerging Research Avenues and Future Directions for 3,4,5 Trimethoxyphenyl Urea Research

Design and Synthesis of Multi-Targeted Agents

A significant trend in cancer chemotherapy is the move towards multi-target agents, which can offer improved efficacy and a better toxicity profile compared to single-target drugs or combination therapies. nih.govresearchgate.net The rational design of such agents often involves combining the pharmacophoric features of different drugs into a single molecular scaffold. nih.gov

Researchers have successfully designed and synthesized novel compounds bearing the 3,4,5-trimethoxyphenyl group that act on multiple cancer-related targets. A prominent strategy involves creating hybrids that inhibit both tubulin polymerization and various oncogenic kinases. nih.govresearchgate.nettandfonline.com For instance, two series of pyrrolizine derivatives featuring the 3,4,5-trimethoxyphenyl moiety were synthesized and evaluated. nih.govtandfonline.comnih.gov Within these series, the benzamide (B126) derivatives demonstrated higher cytotoxicity than the corresponding Schiff bases against several cancer cell lines. nih.govresearchgate.nettandfonline.com

Mechanistic studies revealed that these compounds not only inhibit tubulin polymerization but also target multiple oncogenic kinases. nih.govresearchgate.nettandfonline.com This dual action represents a promising approach to overcoming the complexities of cancer, where multiple pathways are often dysregulated. researchgate.net The design of these multi-pharmacophore scaffolds allows a single compound to simultaneously interact with several targets, potentially leading to more potent and durable anticancer effects. researchgate.netsemanticscholar.org

Integration with Advanced Delivery Systems for Enhanced Biological Research

The therapeutic potential of promising compounds like 3,4,5-trimethoxyphenyl urea (B33335) analogues can be limited by challenges such as poor aqueous solubility and non-specific targeting, which can affect their bioavailability and efficacy. genesispub.org Advanced drug delivery systems offer a strategy to overcome these limitations, enabling controlled release and targeted delivery to diseased tissues. genesispub.orguniv-lille.fr While specific research on integrating 3,4,5-trimethoxyphenyl urea with such systems is still emerging, the principles from broader drug delivery research are highly applicable.

Future research could focus on encapsulating these compounds within various nanocarriers to enhance their biological performance. Potential systems include:

Liposomes: These biocompatible vesicles can carry both hydrophilic and lipophilic drugs and can be modified to target specific cells, potentially crossing biological barriers like the blood-brain barrier. genesispub.org

Micelles: Their small size makes them effective drug delivery vehicles for hydrophobic compounds, a common characteristic of urea derivatives. genesispub.org

Biodegradable Microparticles: These can be used for parenteral administration, providing sustained release of the therapeutic agent. univ-lille.fr

Nanoparticles: Albumin-based nanoparticles, for example, have been used to target receptors on specific kidney cells, a strategy that could be adapted for other tissues. mdpi.com

The use of penetration enhancers, such as urea itself in some formulations, has been shown to improve the transdermal delivery of therapeutic agents. nih.gov Investigating co-delivery systems where a this compound derivative is paired with another agent in an advanced formulation could enhance its permeability and retention at the target site. nih.gov Such systems would not only be crucial for clinical applications but also for in-vitro and in-vivo biological research to better understand the compound's effects.

Exploration of Novel Biological Targets and Mechanistic Pathways

While the 3,4,5-trimethoxyphenyl moiety is well-known for its role in tubulin polymerization inhibitors that bind to the colchicine (B1669291) binding site, recent research has unveiled its interaction with a broader range of biological targets and pathways. nih.govsemanticscholar.orgnih.gov This expansion of known mechanisms opens new avenues for therapeutic development.

Recent studies on novel pyrrolizine derivatives containing the 3,4,5-trimethoxyphenyl group have shown that these compounds can inhibit multiple oncogenic kinases in addition to their effect on tubulin. nih.govresearchgate.nettandfonline.com Kinase profiling has confirmed the inhibition of several key kinases involved in cancer progression. nih.govresearchgate.net Furthermore, mechanistic investigations have demonstrated that these agents can induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis (programmed cell death) in cancer cells. nih.govtandfonline.comnih.govnih.gov

The exploration of these additional targets is a critical area of future research. Identifying the specific kinases inhibited by these compounds and understanding the downstream signaling effects will provide a more complete picture of their mechanism of action. For example, some derivatives have shown high binding affinities for Cyclin-Dependent Kinase 2 (CDK-2) and Epidermal Growth Factor Receptor (EGFR), both of which are important targets in cancer therapy. nih.govtandfonline.comtandfonline.com Further investigation into these and other potential targets, such as those related to histone deacetylase (HDAC) or lysine-specific demethylase 1 (LSD1), could reveal new applications for this class of compounds. arabjchem.org

Development of New Synthetic Methodologies for Structural Diversity

The generation of structurally diverse analogues is fundamental to drug discovery, as it allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds. For derivatives of this compound, chemists are continuously developing new synthetic methodologies to create novel molecular scaffolds.

Research has demonstrated the synthesis of various heterocyclic systems incorporating the 3,4,5-trimethoxyphenyl group. Examples of these synthetic efforts include:

The synthesis of novel pyrimidine-pyrazole hybrids, which have shown potential as anticancer agents. researchgate.net

The preparation of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, which have exhibited broad-spectrum antiproliferative activity. mdpi.com

The creation of triazolylthioacetamide analogues possessing the 3,4,5-trimethoxyphenyl moiety, which have shown potent inhibition of tubulin polymerization. nih.gov

A specific and efficient preparation method for N-[2-(3,4-dimethoxyphenyl)-2-oxo-ethyl]-2-(3,4,5-trimethoxy phenyl) acetamide (B32628) has been disclosed, highlighting advancements in synthetic efficiency. google.com

These synthetic strategies often involve multi-step reactions, such as the condensation of aminopyrazoles with cyclic lactams or the reaction of hydrazino derivatives with chalcones, to build complex molecular architectures. researchgate.net Future work in this area will likely focus on developing more efficient, high-yield synthetic routes and employing novel building blocks to further expand the chemical space of this compound analogues.

Computational-Driven Drug Discovery and Optimization of this compound Analogues

Computational methods, particularly molecular docking, have become an indispensable tool in the design and optimization of new therapeutic agents. In the context of this compound analogues, these techniques are widely used to predict and analyze the binding interactions between the compounds and their biological targets.

Molecular docking studies have been instrumental in understanding how these molecules fit into the colchicine-binding site of tubulin. nih.govresearchgate.netnih.gov These computational models help to rationalize the observed biological activity and guide the design of new analogues with improved binding affinity and potency. For example, docking analyses of novel pyrrolizine derivatives revealed high binding affinities for not only tubulin but also for CDK-2 and EGFR, supporting the multi-target nature of these compounds. nih.govtandfonline.comtandfonline.com

The future of drug discovery for this class of compounds will heavily rely on the integration of computational and experimental approaches. By using computational models to screen virtual libraries of this compound analogues, researchers can prioritize the synthesis of compounds that are most likely to be active. This in-silico screening accelerates the discovery process and reduces the resources required for experimental testing. As computational power and algorithm accuracy continue to improve, the role of computational-driven discovery in optimizing the therapeutic properties of these analogues will only grow.

Q & A

Q. What are the common synthetic routes for preparing 3,4,5-trimethoxyphenyl urea and its derivatives?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, urea derivatives can be formed by reacting 3,4,5-trimethoxyphenyl isocyanate with amines under anhydrous conditions. In related structures like isoxazolidines, cycloaddition reactions involving nitrones and alkenes yield stereochemically diverse products, with yields ranging from 17% to 73% depending on substituents . Solvent polarity, temperature, and catalyst selection (e.g., Lewis acids) significantly influence reaction efficiency.

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

Key methods include:

- ¹H/¹³C NMR : To confirm substituent positions and stereochemistry (e.g., distinguishing cis/trans isomers in isoxazolidine derivatives) .

- IR Spectroscopy : Identifies urea C=O stretches (~1640–1680 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).

- HR-MS : Validates molecular formulas and isotopic patterns.

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., using SHELXL for refinement) .

Q. How does the 3,4,5-trimethoxyphenyl moiety influence biological activity in drug design?

This moiety enhances tubulin polymerization inhibition by mimicking colchicine’s binding site. Derivatives like arylthioindoles with this group exhibit IC₅₀ values in the nanomolar range against cancer cells, outperforming reference drugs like paclitaxel . The methoxy groups improve lipophilicity and π-π stacking interactions with hydrophobic tubulin pockets.

Advanced Research Questions

Q. How can conflicting crystallographic or spectroscopic data for this compound derivatives be resolved?

Contradictions often arise from polymorphism or dynamic stereochemistry. For example, isoxazolidine derivatives in show varying melting points (104–132°C) and physical states (crystalline vs. oily) due to isomerism. Use:

Q. What strategies optimize reaction yields for stereochemically complex derivatives?

Low yields (e.g., 17% for trans isomers in ) stem from kinetic vs. thermodynamic control. Mitigate this by:

Q. How do this compound derivatives overcome multidrug resistance (MDR) in cancer?

Derivatives like 6,7-dichloro-3-((3,4,5-trimethoxyphenyl)thio)-1H-indole evade P-glycoprotein efflux in MDR cell lines (NCI/ADR-RES). Synergistic studies show enhanced cytotoxicity with natural killer cells and G2/M phase arrest at 20–50 nM . Mechanistic studies using flow cytometry and transcriptomics are recommended.

Q. What computational methods predict structure-activity relationships (SAR) for this compound class?

- Molecular docking : Simulate binding to tubulin (PDB: 1SA0) to prioritize substituents.

- QSAR models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data .

- MD simulations : Assess binding stability over 100 ns trajectories.

Methodological Considerations

Q. How should researchers handle oxidative/nitrative stress biomarkers in studies involving this compound?

- SPE-HPLC-MS/MS : Quantify 16 OSB/NSB biomarkers (e.g., 8-OHdG, nitrotyrosine) using deuterated internal standards (e.g., 8-OHdG-¹⁵N₅).

- Validation : Include recovery rates (85–115%) and LODs (0.1–1.0 ng/mL).

Q. What crystallographic software is recommended for structural analysis?

Use SHELX suite (SHELXL for refinement, SHELXD for phasing) due to its robustness with twinned data and high-throughput pipelines . For macromolecular interfaces, combine with SHELXPRO for scaling and validation.

Tables

Table 1: Key Synthetic and Analytical Parameters for Isoxazolidine Derivatives

| Derivative | Yield (%) | Melting Point (°C) | Key NMR Shifts (δ, ppm) |

|---|---|---|---|

| 3b | 73 | 104–105 | 3.75 (s, OCH₃), 4.20 (d, J=6 Hz) |

| 4b | 17 | Oily | 3.72 (s, OCH₃), 4.18 (d, J=6 Hz) |

Table 2: Anticancer Activity of Arylthioindole Derivatives

| Compound | Tubulin IC₅₀ (nM) | HeLa Cell IC₅₀ (nM) |

|---|---|---|

| 6-Methoxy-3-(3,4,5-TMP-thio)-1H-indole | 42 | 18 |

| 6,7-Dichloro-3-(3,4,5-TMP-thio)-1H-indole | 38 | 12 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.